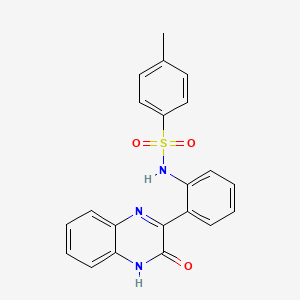

4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Description

4-Methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 4-methylphenyl group linked via a sulfonamide bridge to a phenyl ring substituted with a 3-oxo-3,4-dihydroquinoxalin-2-yl moiety. Quinoxaline derivatives are pharmacologically significant due to their heterocyclic aromatic structure, which enables interactions with biological targets such as kinases, enzymes, and DNA .

Propriétés

IUPAC Name |

4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUYGYMBGUPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydride.

Solvents: Dichloromethane, ethanol, dimethylformamide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Mechanisms of Action:

Research indicates that compounds similar to 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis: They promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, particularly at the G1/S or G2/M checkpoints.

- Modulation of Signaling Pathways: Key pathways such as p53 and PI3K/Akt are often influenced by these compounds, leading to altered cellular responses.

Case Studies:

- A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Activity

Biological Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results.

Testing Results:

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Mechanisms:

The structural features of this compound suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies:

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notable reductions in inflammatory markers such as TNF-alpha and IL-6 were observed.

Data Tables

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes, while the sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and reactivity are influenced by its unique substituents. Below is a comparison with structurally related benzenesulfonamide derivatives:

MP-A08

- Structure: 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide .

- Key Differences: MP-A08 contains an iminomethyl-linked phenylsulfonamide group, whereas the target compound replaces this with a 3-oxo-3,4-dihydroquinoxalin-2-yl substituent.

- Biological Activity: MP-A08 is a dual ATP-competitive inhibitor of sphingosine kinases SphK1 and SphK2, with Ki values of 27 μM (SphK1) and 7 μM (SphK2) . The target compound’s quinoxaline group may shift its selectivity toward other kinase families (e.g., tyrosine kinases) or DNA-binding targets, though experimental confirmation is required.

4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide (S8)

- Structure: Features a phenylethynyl substituent instead of the quinoxaline group .

- Key Differences: The ethynyl group in S8 provides linear geometry and alkyne reactivity, contrasting with the electron-deficient, hydrogen-bonding quinoxaline ring.

- This highlights how substituent choice dictates synthetic utility: the quinoxaline group in the target compound may confer stability or direct reactivity in specific pathways.

Comparative Data Table

Mechanistic Insights and Research Implications

- Structural Determinants of Activity: The quinoxaline group’s electron-withdrawing nature and hydrogen-bonding capacity may enhance target binding compared to MP-A08’s flexible iminomethyl linker or S8’s non-polar ethynyl group. MP-A08’s dual inhibition profile underscores how subtle structural changes (e.g., linker length, substituent polarity) modulate kinase selectivity .

Activité Biologique

4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including our compound of interest.

- Mechanism of Action : Quinoxaline derivatives often exert their anticancer effects through the inhibition of specific enzymes or pathways involved in cancer cell proliferation. For instance, they may target topoisomerases or kinases that are crucial for DNA replication and repair.

-

Case Studies :

- HeLa Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Other Cancer Cell Lines : The compound also showed moderate activity against human hepatoma (SMMC-7721) and leukemia (K562) cell lines, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

- Inhibition Studies : It demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with effective concentrations significantly lower than those of traditional antibiotics like ampicillin .

- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increase anticancer activity |

| Electron-withdrawing groups (e.g., -F) | Decrease activity |

| Sulfonamide group | Enhances solubility and bioactivity |

Research Findings

A review of literature indicates that modifications to the quinoxaline nucleus can lead to significant changes in biological activity:

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:

- Sulfonamide Coupling: Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate under basic conditions (e.g., NaHCO₃ or pyridine) .

- Quinoxaline Ring Formation: Cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., glyoxal) under acidic or thermal conditions .

Critical Parameters:

| Step | Parameter | Optimal Condition |

|---|---|---|

| Sulfonylation | Solvent | Dichloromethane or THF |

| Cyclization | Temperature | 80–100°C |

| Purification | Chromatography | Silica gel, n-hexane/EtOAc gradient |

Validation: Monitor intermediates via TLC and characterize final product using HPLC (>95% purity).

Q. How can advanced spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography: Resolve 3D conformation by growing single crystals via slow evaporation (solvent: n-hexane/CCl₄). Analyze bond lengths/angles (e.g., S–N bond: ~1.63 Å, confirming sulfonamide geometry) .

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm) .

- 13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~125 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₃O₃S: 392.1064) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational reactivity predictions and experimental kinetic data for this compound?

Methodological Answer:

- Computational Calibration: Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set). Compare with experimental activation energies from Arrhenius plots .

- Controlled Reactivity Studies:

- Vary solvents (polar vs. nonpolar) to assess dielectric effects on reaction rates.

- Introduce isotopic labeling (e.g., ¹⁵N) to track mechanistic pathways .

Example Workflow:

Perform DFT calculations to predict nucleophilic attack sites.

Validate via kinetic experiments under inert conditions.

Reconcile outliers using sensitivity analysis (e.g., solvent polarity adjustments) .

Q. How can target engagement studies elucidate the compound’s mechanism of action against enzymes like carbonic anhydrase?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize recombinant carbonic anhydrase on a sensor chip. Measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Crystallographic Docking: Co-crystallize the compound with the enzyme. Resolve binding modes (e.g., sulfonamide-Zn²+ coordination in the active site) .

Key Metrics:

| Assay | Parameter | Typical Value |

|---|---|---|

| SPR | KD | 10–100 nM |

| ITC | Stoichiometry (n) | 1:1 |

Q. What experimental designs mitigate challenges in analyzing the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatic Microsome Assays: Incubate with NADPH-fortified human liver microsomes (HLM). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .

- Data Normalization: Include positive controls (e.g., ketoconazole for CYP3A4) and correct for nonspecific binding .

Q. Table: Metabolic Stability Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Half-life (t₁/₂) | HLM + NADPH | >60 min (stable) |

| CYP3A4 IC₅₀ | Fluorogenic assay | >50 µM (low inhibition) |

Q. How can researchers address batch-to-batch variability in biological activity data for this compound?

Methodological Answer:

- Strict QC Protocols:

- Enforce ≥98% purity (HPLC) and rigorous NMR validation for all batches .

- Standardize storage conditions (-20°C, desiccated) to prevent hydrolysis .

- Statistical Analysis:

- Use ANOVA to compare IC₅₀ values across batches.

- Apply Grubbs’ test to identify outliers in dose-response curves .

Example Workflow:

Synthesize three independent batches.

Test each batch in triplicate for enzyme inhibition.

Perform statistical validation to confirm reproducibility (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.